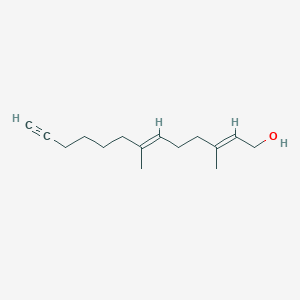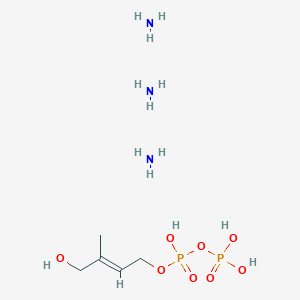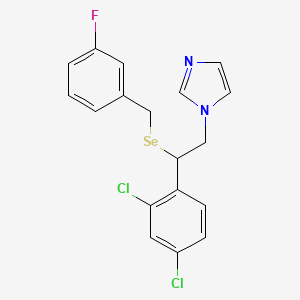
Antifungal agent 54
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 54 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Antifungal agent 54 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Antifungal agent 54 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antifungal mechanisms and developing new antifungal agents.
Biology: Investigated for its effects on fungal cell biology and its potential to overcome drug resistance.
Medicine: Explored for its therapeutic potential in treating fungal infections, particularly those resistant to conventional treatments.
Mecanismo De Acción
The mechanism of action of antifungal agent 54 involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to that of other azole antifungal agents, but this compound has shown superior efficacy against resistant strains .
Comparación Con Compuestos Similares
- Miconazole
- Fluconazole
- Ketoconazole
- Itraconazole
- Voriconazole
Propiedades
Fórmula molecular |
C18H15Cl2FN2Se |
|---|---|
Peso molecular |
428.2 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)-2-[(3-fluorophenyl)methylselanyl]ethyl]imidazole |
InChI |
InChI=1S/C18H15Cl2FN2Se/c19-14-4-5-16(17(20)9-14)18(10-23-7-6-22-12-23)24-11-13-2-1-3-15(21)8-13/h1-9,12,18H,10-11H2 |
Clave InChI |
OCOOBEHTQOJGBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


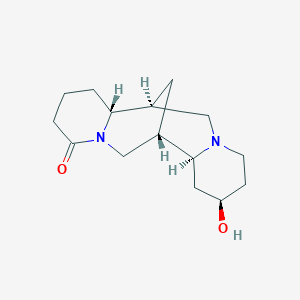
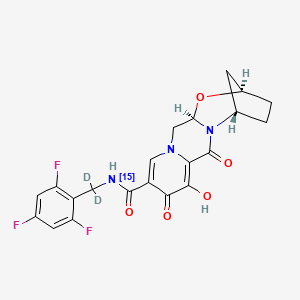
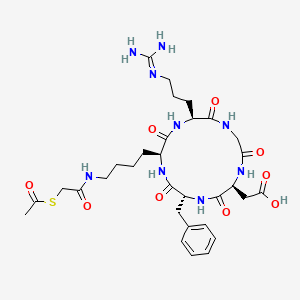

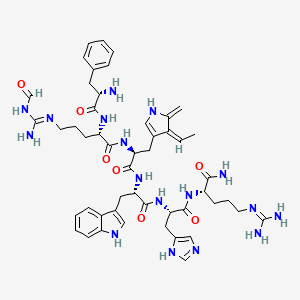
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
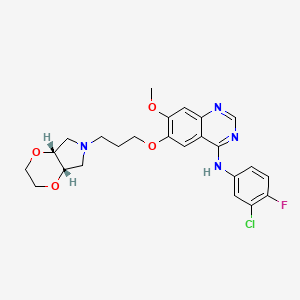
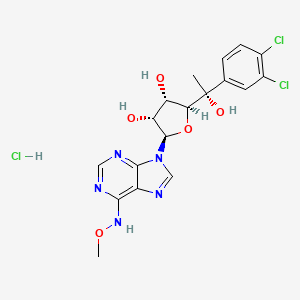
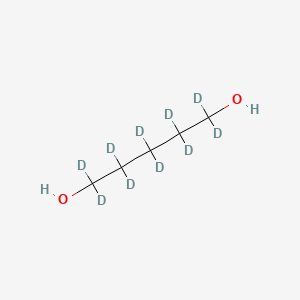
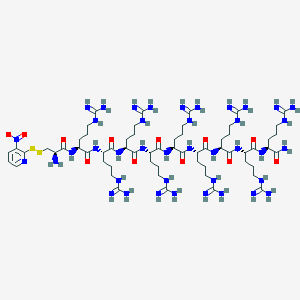
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
